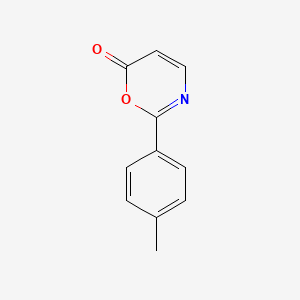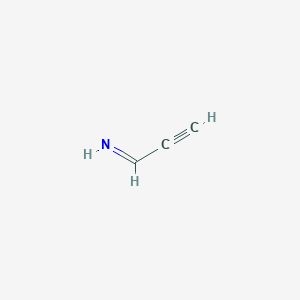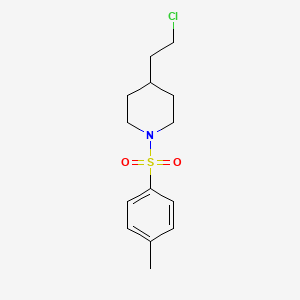
6-Octenenitrile, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octenenitrile, 7-methyl- is an organic compound with the molecular formula C10H15N It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to an octene chain with a methyl substitution at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenenitrile, 7-methyl- typically involves the reaction of appropriate alkenes with nitrile-containing reagents. One common method is the hydrocyanation of alkenes, where an alkene reacts with hydrogen cyanide (HCN) in the presence of a catalyst to form the nitrile. The reaction conditions often require a transition metal catalyst, such as nickel or palladium, and may be conducted under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of 6-Octenenitrile, 7-methyl- may involve large-scale hydrocyanation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Octenenitrile, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Applications De Recherche Scientifique
6-Octenenitrile, 7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Octenenitrile, 7-methyl- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The compound may also interact with enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of amides or amines. These interactions can affect biological pathways and processes, making the compound useful in biochemical studies.
Similar Compounds:
7-Octenenitrile: Similar structure but lacks the methyl substitution.
3,7-Dimethyl-6-octenenitrile: Contains an additional methyl group at the third position.
7-Methyl-7-octenenitrile: Similar structure with the methyl group at a different position.
Uniqueness: 6-Octenenitrile, 7-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Propriétés
| 90607-86-6 | |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
7-methyloct-6-enenitrile |
InChI |
InChI=1S/C9H15N/c1-9(2)7-5-3-4-6-8-10/h7H,3-6H2,1-2H3 |
Clé InChI |
NTQCADUFUWOVJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








